molecular formula C20H25N3O5S B5045418 3,4-dimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

3,4-dimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

Cat. No.: B5045418
M. Wt: 419.5 g/mol
InChI Key: AYUNNIWKMCGZIN-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds . They have been widely used in various industries including medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

A general method for synthesizing benzamide compounds involves starting from benzoic acid derivatives and amine derivatives . For example, amines were dissolved in THF, and triethylamine was added dropwise. Into this reaction, a mixture of benzoic acid derivative was slowly added in THF at room temperature .


Molecular Structure Analysis

The molecular structure of benzamides can be analyzed using various spectroscopic methods such as IR, 1H NMR, 13C NMR .


Chemical Reactions Analysis

The chemical reactions of benzamides can vary widely depending on the specific substituents present on the benzamide molecule. Some benzamides have shown antioxidant activity, free radical scavenging, and metal chelating activity .

Mechanism of Action

The mechanism of action of benzamides can vary widely and is often dependent on the specific application of the compound. Some benzamides have shown antibacterial activity against both gram-positive and gram-negative bacteria .

Properties

IUPAC Name

3,4-dimethoxy-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-27-18-9-4-15(14-19(18)28-2)20(24)21-16-5-7-17(8-6-16)22-10-12-23(13-11-22)29(3,25)26/h4-9,14H,10-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUNNIWKMCGZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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